molecular formula C18H19ClN2O3S B2490323 (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine CAS No. 2035022-67-2

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine

Cat. No.: B2490323
CAS No.: 2035022-67-2
M. Wt: 378.87
InChI Key: RJQUFHZEVXTBJF-FMIVXFBMSA-N
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Description

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring substituted with a chloro group and a piperidine ring attached via an ether linkage. The compound also contains a styrylsulfonyl group, which is known for its potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine typically involves multi-step organic reactions. One possible route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, followed by cyclization.

    Styrylsulfonyl Group Introduction: The styrylsulfonyl group can be introduced via a sulfonylation reaction using styrene and a sulfonyl chloride.

    Ether Linkage Formation: The final step involves the nucleophilic substitution of the piperidine intermediate with 3-chloro-4-hydroxypyridine under basic conditions to form the desired ether linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro group on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or other proteins, modulating their activity. The styrylsulfonyl group may play a key role in binding to the target site, while the piperidine and pyridine rings provide structural support and additional interaction points.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-chloro-4-((1-(phenylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a phenyl group instead of a styryl group.

    (E)-3-chloro-4-((1-(methylsulfonyl)piperidin-3-yl)oxy)pyridine: Similar structure but with a methyl group instead of a styryl group.

Uniqueness

(E)-3-chloro-4-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyridine is unique due to the presence of the styrylsulfonyl group, which may impart distinct biological activity and chemical reactivity compared to its analogs.

Properties

IUPAC Name

3-chloro-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c19-17-13-20-10-8-18(17)24-16-7-4-11-21(14-16)25(22,23)12-9-15-5-2-1-3-6-15/h1-3,5-6,8-10,12-13,16H,4,7,11,14H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQUFHZEVXTBJF-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C=CC2=CC=CC=C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CN(C1)S(=O)(=O)/C=C/C2=CC=CC=C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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